molecular formula C20H17Cl2N5O4S B608503 LDN-193188 CAS No. 1267610-30-9

LDN-193188

Cat. No. B608503
CAS RN: 1267610-30-9
M. Wt: 494.34
InChI Key: COTBDKMEUUNJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LDN-193188 is an inhibitor of phosphatidylcholine transfer protein (PC-TP) and is able to regulate hepatic glucose metabolism . It also promotes insulin-independent phosphorylation of key insulin signaling molecules .


Molecular Structure Analysis

The molecular formula of LDN-193188 is C20H17Cl2N5O4S and its molecular weight is 494.35 . The exact mass is 493.03 .


Physical And Chemical Properties Analysis

LDN-193188 is soluble to 100 mM in DMSO .

Scientific Research Applications

Cancer Research

LDN 193188: has been explored for its potential in cancer treatment due to its role as an inhibitor of the bone morphogenetic protein (BMP) pathway . This pathway is involved in various cellular processes, including growth and differentiation, and its dysregulation is implicated in cancer development .

Applications in Cancer:

Diabetes Management

LDN 193188’s influence on hepatic glucose metabolism positions it as a candidate for diabetes management studies. It promotes insulin-independent phosphorylation of key insulin signaling molecules, which is crucial for glucose regulation .

Applications in Diabetes:

Neurology

In neurology, LDN 193188’s impact on the BMP pathway suggests potential applications in neural differentiation and neurodegenerative diseases.

Applications in Neurology:

Cardiology

While direct applications in cardiology are not extensively documented, the BMP pathway influenced by LDN 193188 is known to play a role in cardiovascular development and disease.

Potential Cardiology Applications:

Immunology

LDN 193188’s modulation of the BMP pathway also has implications for immunology, as this pathway is involved in immune responses and inflammation.

Immunology Applications:

Metabolism Studies

LDN 193188 is significant for metabolism studies, particularly in understanding the metabolic pathways and identifying potential drug safety concerns.

Metabolism Study Applications:

Safety and Hazards

LDN-193188 is intended for research use only . A safety data sheet indicates that it has some level of acute oral toxicity .

Relevant Papers Shishova EY, et al. have published a paper titled “Genetic ablation or chemical inhibition of phosphatidylcholine transfer protein attenuates diet-induced hepatic glucose production” in Hepatology .

properties

IUPAC Name

2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N5O4S/c1-11-9-12(2)24-19(23-11)27-32(30,31)15-6-4-14(5-7-15)25-20(29)26-18(28)16-8-3-13(21)10-17(16)22/h3-10H,1-2H3,(H,23,24,27)(H2,25,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTBDKMEUUNJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide

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